Pyraziflumid

描述

Pyraziflumid is a novel fungicide developed by Nihon Nohyaku Co., Ltd. It belongs to the class of succinate dehydrogenase inhibitors and is known for its excellent fungicidal activities against a broad range of plant diseases. The compound was registered and launched in Japan in 2018 and has since been under development in other countries .

准备方法

Synthetic Routes and Reaction Conditions: Pyraziflumid can be synthesized through the reaction of 3-(trifluoromethyl)-2-pyrazine carboxylic acid ester with 3’,4’-biphenylamine. The reaction involves condensation and subsequent purification steps to yield the desired product .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the reaction and subsequent purification techniques to isolate the final product .

化学反应分析

Types of Reactions: Pyraziflumid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

科学研究应用

Fungicidal Efficacy

Pyraziflumid exhibits potent fungicidal activity against several plant diseases, including:

- Gray Mold (Botrytis cinerea)

- Sclerotinia Rot (Sclerotinia sclerotiorum)

- Powdery Mildew (various species)

- Brown Rust (Puccinia triticina)

Field trials have demonstrated that this compound effectively controls these diseases, with studies indicating its superior performance compared to other fungicides. For instance, in trials conducted by the Japan Plant Protection Association, this compound was evaluated under the code NNF-0721 and showed promising results against cucumber gray mold and wheat brown rust .

Structure-Activity Relationships

The development of this compound involved extensive research into its structure-activity relationships. Modifications at specific positions on the pyrazine ring significantly influenced its fungicidal activity. For example:

- Substituents at the 4′ position enhance activity against gray mold.

- Substituents at the 3′ position improve efficacy against brown rust.

These findings highlight the importance of chemical structure in optimizing fungicidal performance .

Toxicological Profile

Research indicates that this compound has a low acute toxicity profile. Studies show it is non-irritating to skin and eyes and does not cause allergic reactions in standard tests . Long-term exposure studies have identified the liver as a primary target for toxicity, with effects including hepatocyte hypertrophy and changes in liver enzymes observed in animal models . However, no significant adverse effects on fertility or teratogenicity have been reported .

Environmental Fate

This compound's environmental fate has been assessed, revealing that it is rapidly absorbed and metabolized in various species, including humans. The majority of administered doses are eliminated through feces, with minimal retention in tissues . This rapid metabolism suggests a favorable environmental profile when used according to label directions.

Regulatory Status

This compound is undergoing regulatory review for registration in various countries. In Canada, for instance, Health Canada has published assessments indicating that this compound meets safety standards for agricultural use . Its registration would allow wider application in managing plant diseases while adhering to safety protocols.

Case Studies

Several case studies illustrate the successful application of this compound in agricultural settings:

| Study | Crop | Disease | Outcome |

|---|---|---|---|

| Japan Plant Protection Association Trial | Cucumber | Gray Mold | Significant reduction in disease incidence compared to untreated controls |

| Field Trials in Rice Cultivation | Various Fungal Pathogens | Multiple Diseases | Effective control leading to improved yield and quality |

These case studies demonstrate not only the efficacy of this compound but also its potential impact on agricultural productivity.

作用机制

Pyraziflumid exerts its effects by inhibiting the enzyme succinate dehydrogenase, which is a key component of the mitochondrial electron transport chain. This inhibition disrupts the production of adenosine triphosphate, leading to the death of fungal cells. The compound specifically targets the succinate dehydrogenase enzyme, making it highly effective against a broad range of fungal pathogens .

相似化合物的比较

Boscalid: Another succinate dehydrogenase inhibitor with similar fungicidal properties.

Fluopyram: Known for its broad-spectrum fungicidal activity and similar mode of action.

Penthiopyrad: A fungicide that also targets succinate dehydrogenase and is used in agricultural practices.

Uniqueness of Pyraziflumid: this compound stands out due to its unique chemical structure, which includes the 3-(trifluoromethyl)pyrazine-2-carboxamide group. This structure imparts excellent biological properties such as preventive, residual, and curative activity, as well as rain-fastness. Additionally, this compound has a favorable safety profile, making it suitable for integrated pest management programs .

生物活性

Pyraziflumid is a novel fungicide classified as a succinate dehydrogenase inhibitor (SDHI), characterized by its unique chemical structure, specifically the 3-(trifluoromethyl)pyrazine-2-carboxamide group. This compound has been developed for its potent antifungal properties, particularly against a variety of plant diseases affecting crops such as vegetables, fruit trees, turf, and rice. The following sections provide a comprehensive review of its biological activity, including structure-activity relationships (SAR), toxicological profiles, and case studies demonstrating its efficacy.

This compound's chemical structure is pivotal to its fungicidal activity. The trifluoromethyl group enhances the compound’s lipophilicity and biological activity. As an SDHI, this compound inhibits the succinate dehydrogenase enzyme in fungi, disrupting their respiration and leading to cell death. This mechanism is particularly effective against pathogens such as Botrytis cinerea (gray mold), Sclerotinia sclerotiorum, and various powdery mildew species.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the core structure of this compound can significantly impact its fungicidal efficacy. The following table summarizes key findings from studies on different derivatives:

| Compound Derivative | Activity Against Gray Mold | Activity Against Wheat Brown Rust | Activity Against Barley Powdery Mildew |

|---|---|---|---|

| This compound | Highly effective | 10x more effective than chloro-substituted derivatives | 20-200x more effective than chloro-substituted derivatives |

| N-(biphenyl-2-yl) | Moderate | Low | Moderate |

| N-(1,1,3-trimethylindan-4-yl) | High | Moderate | Low |

These findings indicate that the presence of specific substituents can enhance or diminish the biological activity of the compound.

Efficacy Against Plant Diseases

This compound has demonstrated broad-spectrum antifungal activity. In field trials, it has shown effectiveness against:

- Gray Mold (Botrytis cinerea): Effective control with significant reductions in disease incidence.

- Sclerotinia Rot : Achieved reductions in primary infections by up to 100% compared to untreated controls.

- Powdery Mildew : Exhibited high efficacy across various crops.

Case Studies

- Field Trials on Vegetables : In trials conducted in Japan, this compound was applied to cucumber crops affected by gray mold. Results indicated a reduction in disease severity by over 70% compared to untreated plots.

- Rice Crop Protection : Studies revealed that this compound effectively controlled rice blast disease, with application rates yielding up to 80% reduction in infection levels.

- Sclerotinia spp. Control : A significant study focused on the use of this compound for seed treatment against Sclerotinia sclerotiorum, showing a reduction in primary infections by 40-79% compared to untreated seeds.

Absorption and Metabolism

Toxicological studies indicate that this compound is well absorbed following oral administration in laboratory animals, with absorption rates estimated between 91% and 93%. Peak plasma concentrations occur within 3 to 24 hours post-dosing. Notably, the compound is rapidly eliminated from the body, primarily through fecal excretion.

Adverse Effects

While this compound exhibits low acute toxicity via oral and dermal routes, chronic exposure studies have identified several potential adverse effects:

- Liver Toxicity : Increased liver weight and signs of hepatocyte hypertrophy were observed in multiple species.

- Thyroid Effects : Alterations in thyroid hormone levels were noted, with increased thyroid stimulating hormone (TSH) levels and decreased thyroxine (T4) levels in rats.

Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity via oral and dermal routes |

| Chronic Exposure | Liver hypertrophy; thyroid hormone alterations |

| Genotoxicity | No evidence of genotoxicity observed |

属性

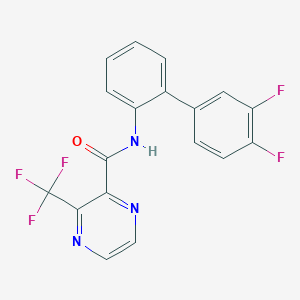

IUPAC Name |

N-[2-(3,4-difluorophenyl)phenyl]-3-(trifluoromethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F5N3O/c19-12-6-5-10(9-13(12)20)11-3-1-2-4-14(11)26-17(27)15-16(18(21,22)23)25-8-7-24-15/h1-9H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEJMLAPZVXPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)NC(=O)C3=NC=CN=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942515-63-1 | |

| Record name | Pyraziflumid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942515-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraziflumid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942515631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRAZIFLUMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE63QDM8XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。